N-(1-pyridin-4-ylethyl)formamide
Overview
Description
“N-(1-pyridin-4-ylethyl)formamide” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.17800 . It is also known by several synonyms such as 1-Formylamino-1-(4-pyridyl)-ethan, N-Formyl-1-(4-pyridyl)-ethylamin, and GL-0143 .
Molecular Structure Analysis
The molecular structure of “N-(1-pyridin-4-ylethyl)formamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The Polar Surface Area (PSA) is 41.99000 and the LogP value is 1.91540 .Physical And Chemical Properties Analysis
Formamides, including “N-(1-pyridin-4-ylethyl)formamide”, are known to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . They also exhibit solubility in water .Scientific Research Applications
Synthesis of Piperidine Derivatives
N-(1-pyridin-4-ylethyl)formamide: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidine structures are found in many pharmaceuticals and play a significant role in drug design due to their biological activity . The compound can undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, expanding the repertoire of biologically active molecules.
Electrosynthesis Applications
The amide group in N-(1-pyridin-4-ylethyl)formamide can be utilized in electrosynthesis, a greener alternative to traditional synthesis methods . Electrosynthesis involving amides is gaining traction due to its environmental benefits and efficiency. This compound could be involved in developing new synthetic pathways for amides, which are ubiquitous in biological systems and the pharmaceutical industry.
Fluorescence In Situ Hybridization (FISH)
In molecular biology, formamide derivatives are used to stabilize DNA duplexes during FISH, a technique for detecting and localizing the presence or absence of specific DNA sequences on chromosomes . N-(1-pyridin-4-ylethyl)formamide could potentially serve as a formamide substitute, offering a different thermodynamic profile that may benefit hybridization procedures.
Theranostic Agent Development
The pyridine moiety in N-(1-pyridin-4-ylethyl)formamide can be complexed with metals to create compounds with theranostic applications. These complexes can be used for both therapeutic and diagnostic purposes in medicine, such as in targeted drug delivery systems and imaging agents .
Drug Discovery and Pharmacological Studies
As a building block in drug discovery, N-(1-pyridin-4-ylethyl)formamide can be used to synthesize a variety of pharmacologically active compounds. Its pyridine and amide groups are common motifs in drugs, and their modification can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects .
Green Chemistry Initiatives
N-(1-pyridin-4-ylethyl)formamide: can contribute to green chemistry by providing a safer and more sustainable alternative to traditional solvents and reagents. Its use in synthesis can reduce the environmental impact of chemical processes and help in the development of eco-friendly manufacturing practices .
Safety and Hazards
Future Directions
While the specific future directions for “N-(1-pyridin-4-ylethyl)formamide” are not detailed in the search results, research into similar compounds suggests potential applications in the field of non-linear optics . Additionally, the study of formamides and related compounds continues to be of interest in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolopyrimidines and pyridine-containing compounds have been reported to have significant biological activities, including anti-cancer activity . These compounds are known to interact with various cellular targets, but the specific targets for N-(1-Pyridin-4-ylethyl)formamide remain to be identified.
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides is promoted by I2 and TBHP via C–C bond cleavage . This suggests that the compound might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Formamide, a related compound, has been shown to support growth and production in biotechnological processes . It’s possible that N-(1-Pyridin-4-ylethyl)formamide might affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound has a molecular weight of 1501778 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Based on the known activities of related compounds, it’s possible that the compound might have significant effects on cellular processes, potentially including anti-cancer activity .
Action Environment
Formamide, a related compound, has been shown to safeguard cultivation systems against contamination in non-sterile conditions . This suggests that N-(1-Pyridin-4-ylethyl)formamide might also be influenced by environmental factors.
properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSQNUOOVMQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378035 | |
Record name | N-(1-pyridin-4-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)formamide | |
CAS RN |
20877-38-7 | |
Record name | N-(1-pyridin-4-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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